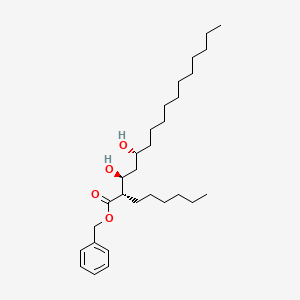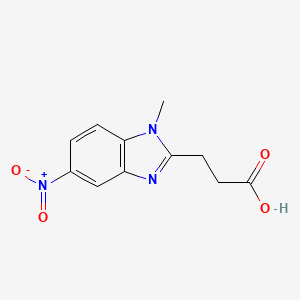
(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an ethoxy group and an amine group. The compound also contains a fluorine and iodine-substituted phenyl ring. This unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Ethoxy Intermediate: The reaction begins with the formation of the ethoxy intermediate by reacting 5-fluoro-2-iodophenol with an appropriate ethylating agent under basic conditions.
Coupling with Pyridine Derivative: The ethoxy intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen or other less reactive groups.
Substitution: The fluorine and iodine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
- ®-3-(1-(5-fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-methylphenyl)ethoxy)pyridin-2-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, bromine, methyl instead of iodine).
- Reactivity: The presence of different halogens or alkyl groups affects the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity: These structural variations can lead to differences in biological activity, making each compound unique in its potential applications.
Propriétés
Formule moléculaire |
C13H12FIN2O |
|---|---|
Poids moléculaire |
358.15 g/mol |
Nom IUPAC |
3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |
Clé InChI |
OYOAYUWCUQLRHK-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
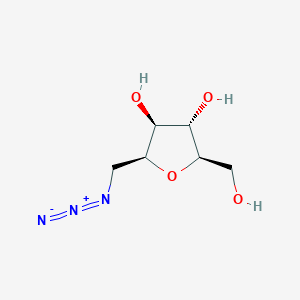

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)

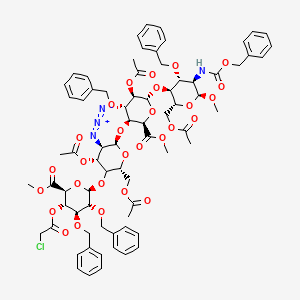
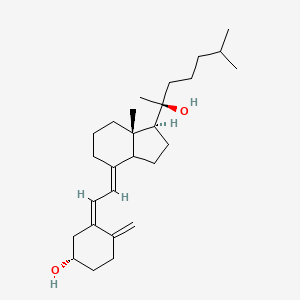
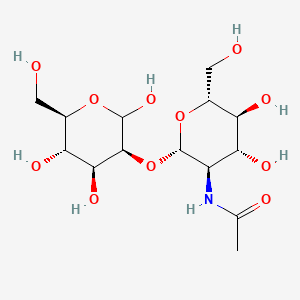
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
